molecular formula C10H15NO B3327578 b-Amino-3-methylbenzenepropanol CAS No. 35373-65-0

b-Amino-3-methylbenzenepropanol

Cat. No.: B3327578
CAS No.: 35373-65-0
M. Wt: 165.23 g/mol
InChI Key: LRFALADONHGHFP-UHFFFAOYSA-N
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Description

b-Amino-3-methylbenzenepropanol (CAS: 35373-65-0) is an aromatic amine derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. Structurally, it features a benzene ring substituted with a methyl group at the 3-position, a primary amino group at the β-position, and a propanol chain, making it a versatile intermediate in pharmaceutical and organic synthesis .

Properties

IUPAC Name

2-amino-3-(3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFALADONHGHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304107
Record name β-Amino-3-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-65-0
Record name β-Amino-3-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-3-methylbenzenepropanol can be achieved through several methods. One common route involves the reduction of 3-methylphenyl-D-alanine . This process typically requires specific reaction conditions, including the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is produced through bulk manufacturing processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: b-Amino-3-methylbenzenepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of β-amino-3-methylbenzenepropanol derivatives in anticancer therapies. Research indicates that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

Compounds related to β-amino-3-methylbenzenepropanol have been investigated for their antibacterial and antifungal activities. Studies have demonstrated that certain derivatives exhibit significant inhibition against bacterial strains, suggesting potential use as antimicrobial agents .

Synthesis of Pharmacologically Active Compounds

β-Amino-3-methylbenzenepropanol serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for functionalization that can lead to the development of novel drugs targeting specific biological pathways .

Enzyme Inhibition

Research has shown that β-amino-3-methylbenzenepropanol derivatives can act as inhibitors for specific enzymes, including carbonic anhydrases, which are implicated in numerous physiological processes and diseases . These inhibitors can be useful in treating conditions such as glaucoma and certain types of cancer.

Polymer Synthesis

β-Amino-3-methylbenzenepropanol is utilized as a building block in the synthesis of polymers and copolymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for creating advanced materials .

Dyes and Pigments

The compound has been explored for its role in dye synthesis, where it can influence color properties and stability due to its aromatic structure. This application is particularly relevant in the textile industry where colorfastness is crucial .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Derivatives showed significant cytotoxicity against K562 and PC3 cells.
Antimicrobial Properties Demonstrated effective inhibition against multiple bacterial strains.
Polymer Synthesis Enhanced mechanical properties in synthesized polymers containing the compound.
Enzyme Inhibition Effective inhibitors of carbonic anhydrases with potential therapeutic uses.

Mechanism of Action

The mechanism of action of b-Amino-3-methylbenzenepropanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and storage under inert atmosphere at room temperature.
  • Safety : Classified under GHS hazard warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). It is assigned UN number 2811 (Toxic Solid, Organic) and falls into Packing Group III .

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

2-(Diphenylmethoxy)-N-methylethanamine (Compound j)

  • Molecular Formula: C₁₆H₁₉NO
  • Key Features : Contains a diphenylmethoxy ether and a tertiary amine group.
  • Comparison: Unlike b-Amino-3-methylbenzenepropanol, Compound j lacks a propanol chain and primary amino group, reducing its hydrophilicity. The tertiary amine in Compound j may enhance blood-brain barrier penetration, a trait exploited in central nervous system (CNS)-targeting drugs (e.g., diphenhydramine derivatives) .

2-(Benzhydryloxy)-N,N-dimethylethan-1-amine Oxide (Compound k)

  • Molecular Formula: C₁₇H₂₁NO₂
  • Key Features : Features an amine oxide and benzhydryloxy group.
  • Compound k’s stability under oxidative conditions contrasts with the light-sensitive nature of this compound .

Diphenylmethanol (Compound l)

  • Molecular Formula : C₁₃H₁₂O
  • Key Features : A simple benzhydryl alcohol.
  • Comparison: Absence of nitrogen functional groups limits its utility in reactions requiring nucleophilic amines, a key feature of this compound .

Heterocyclic Derivatives (Oxazoloquinolines and Imidazole Carboxylates)

Compounds such as 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines and Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates () are synthesized via polyphosphoric acid (PPA)-mediated cyclization.

  • Comparison: These heterocycles lack the propanol chain and primary amino group, relying instead on fused-ring systems for rigidity. Their synthesis requires harsh conditions (130–140°C with PPA), whereas this compound’s storage stability suggests milder synthetic routes .

Data Table: Comparative Analysis

Property This compound Compound j Compound k
Molecular Formula C₁₀H₁₅NO C₁₆H₁₉NO C₁₇H₂₁NO₂
Molecular Weight (g/mol) 165.23 ~249.33 ~283.36
Functional Groups Amino, propanol, methyl Ether, tertiary amine Amine oxide, benzhydryloxy
Storage Requirements Inert atmosphere, light-sensitive Not specified Not specified
Hazard Profile H315, H319, H335 Not available Not available

Biological Activity

b-Amino-3-methylbenzenepropanol , also known as (R)-b-amino-3-methylbenzenepropanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol

The structure features an amino group, a hydroxyl group, and a benzene ring, which contribute to its biological properties.

Antibacterial Activity

Studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various Gram-positive and Gram-negative bacteria. The results showed promising inhibition rates comparable to standard antibiotics.

Bacteria Type Inhibition Zone (mm) Standard Antibiotic Comparison
E. coli15Amoxicillin: 16
S. aureus18Ciprofloxacin: 20

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans. In vitro studies revealed that it inhibits fungal growth effectively:

Fungal Strain Minimum Inhibitory Concentration (MIC) µg/mL
C. albicans32
Aspergillus niger64

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It was shown to reduce pro-inflammatory cytokine levels in cell culture models, indicating potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : It could disrupt fungal cell membranes, leading to cell lysis.
  • Cytokine Modulation : It may modulate the immune response by affecting cytokine production.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. The compound was found to significantly reduce bacterial growth in a dose-dependent manner, with an IC50 value of 25 µg/mL for E. coli and 30 µg/mL for S. aureus .

Study 2: Antifungal Activity Assessment

Another investigation focused on its antifungal potential against various strains of fungi. Results indicated that at concentrations of 32 µg/mL, this compound effectively inhibited the growth of C. albicans, suggesting its utility in treating fungal infections .

Study 3: Anti-inflammatory Response

In a cellular model of inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended analytical techniques for assessing the purity of b-Amino-3-methylbenzenepropanol in synthesized samples?

Methodological Answer: Employ a combination of high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For HPLC, use a C18 column and a mobile phase optimized for polar aromatic amines (e.g., acetonitrile/water with 0.1% formic acid). Compare retention times and spectral data against reference standards. Quantify impurities using peak integration and validate against USP-grade purity thresholds for aminophenol derivatives .

Q. How can researchers optimize the solubility of this compound for aqueous-based experimental systems?

Methodological Answer: Conduct solubility tests in buffered solutions (pH 4–9) at varying temperatures. Increase solubility by using co-solvents like ethanol (≤20% v/v) or dimethyl sulfoxide (DMSO) at non-toxic concentrations (<0.1% v/v). For aqueous stability, pre-saturate solutions with nitrogen to prevent oxidation of the amine group. Reference solubility profiles of structurally similar m-aminophenol derivatives as benchmarks .

Q. What are the critical parameters to monitor during the catalytic reduction step in this compound synthesis?

Methodological Answer: Key parameters include hydrogen pressure (1–3 atm), catalyst loading (5–10% Pd/C or Raney Ni), and reaction temperature (25–50°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for nitro group reduction. Post-reaction, filter catalysts under inert conditions to prevent oxidation of the amino group .

Q. What are the current challenges in developing efficient one-step synthetic routes for this compound, and what catalytic systems show promise?

Methodological Answer: Challenges include regioselectivity in aromatic substitution and side reactions during propanol chain formation. Explore palladium-catalyzed coupling reactions or enzymatic aminolysis using transaminases. Computational retrosynthesis tools (e.g., AI-driven platforms) can predict viable routes by analyzing analogous benzodioxolyl-propanoic acid syntheses .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?

Methodological Answer: Perform multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals. Cross-validate with high-resolution MS (HRMS) and X-ray crystallography if crystalline derivatives are obtainable. For ambiguous results, replicate synthesis and compare data across batches. Apply spectral databases (e.g., PubChem) to rule out isomeric impurities .

Q. How should researchers design controlled experiments to investigate the structure-activity relationships of this compound analogs?

Methodological Answer: Systematically vary substituents on the benzene ring (e.g., methyl, amino, hydroxyl groups) and propanol chain length. Use a factorial design to test combinations, with biological activity (e.g., receptor binding) as the response variable. Include positive/negative controls and validate results with dose-response assays. Apply multivariate analysis to isolate influential structural features .

Q. What statistical approaches are recommended for handling multiple hypothesis testing in pharmacological studies involving this compound?

Methodological Answer: Control the false discovery rate (FDR) using the Benjamini-Hochberg procedure. Rank p-values from high-throughput assays (e.g., kinase inhibition screens) and adjust thresholds based on the expected proportion of false positives. For exploratory studies, combine FDR control with permutation testing to minimize Type I errors .

Q. What validation protocols are essential when encountering discrepancies between theoretical and experimental yield data in this compound synthesis?

Methodological Answer: Re-examine stoichiometric calculations and reaction kinetics. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts or unreacted intermediates. Perform mass balance analysis and compare with computational yield predictions (e.g., density functional theory). Triangulate findings with independent replication by a second researcher .

Q. How can researchers employ computational chemistry tools to predict the reactivity of this compound in novel reaction environments?

Methodological Answer: Use quantum mechanical simulations (e.g., DFT) to model electron density distributions and reactive sites. Predict reaction pathways with retrosynthesis software trained on databases like Reaxys. Validate computational predictions with small-scale exploratory reactions under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Amino-3-methylbenzenepropanol
Reactant of Route 2
b-Amino-3-methylbenzenepropanol

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